8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one typically involves the reaction of 2-bromobenzoic acids with resorcinol in the presence of copper sulfate (CuSO4) and sodium hydroxide (NaOH) to form the intermediate compounds . This is followed by further reactions to obtain the final product.
Industrial Production Methods
the general approach involves multi-step organic synthesis, starting from readily available precursors and employing standard organic reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can have different biological activities and properties .
Scientific Research Applications
8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a bioactive molecule with antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating neurodegenerative diseases and other medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets and pathways. For example, it can activate neuroprotective mechanisms by interacting with enzymes like SIRT-1, which regulates DNA expression, cell apoptosis, and aging . This interaction can lead to beneficial effects in the treatment of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one include:
- 3-Hydroxy-8-methoxy-6H-benzo[c]chromen-6-one
- 3-Hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one
- 3,8-Dimethoxy-6H-benzo[c]chromen-6-one
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C14H10O4 |
---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
8-hydroxy-3-methoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O4/c1-17-9-3-5-11-10-4-2-8(15)6-12(10)14(16)18-13(11)7-9/h2-7,15H,1H3 |
InChI Key |
WLRUYVVMTATKCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C(C=C3)O)C(=O)O2 |
Origin of Product |
United States |
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